4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine
Description
The compound 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine is a heterocyclic molecule featuring a pyrimidine core linked via an ether bridge to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 1-methylpyrazole-5-carbonyl group bearing a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-22-10-8-20(23-14)29-15-9-11-26(13-15)21(27)18-12-17(24-25(18)2)16-6-4-5-7-19(16)28-3/h4-8,10,12,15H,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVKBZYUZGMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine typically involves multiple steps, starting from commercially available starting materials
Industrial Production Methods
For industrial-scale production, optimized reaction conditions such as temperature, solvent choice, and catalysts are employed to ensure high yield and purity. The processes may also include purification steps like recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and ether-linked pyrrolidine group participate in nucleophilic substitutions under specific conditions:
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Pyrimidine C2 Position : The methyl group at C2 of pyrimidine is inert under mild conditions but undergoes halogenation via radical mechanisms under UV light. For example, bromination with N-bromosuccinimide (NBS) yields 2-bromomethyl derivatives.
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Ether Oxygen Reactivity : The pyrrolidin-3-yloxy group can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., thiols or amines) at elevated temperatures (80–120°C) .
Example Reaction:
Acylation and Carbonyl-Based Reactions
The pyrazole-5-carbonyl moiety is reactive toward nucleophiles:
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Amide Formation : Reacts with primary amines (e.g., benzylamine) in dichloromethane (DCM) with DCC as a coupling agent to form stable amides .
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Reduction : The carbonyl group is reducible using LiAlH₄ to produce a hydroxymethylpyrazole intermediate .
Table 1: Acylation Reactions and Outcomes
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine, DCC, DCM, RT | Pyrazole-5-carboxamide derivative | 78 | |
| LiAlH₄, THF, 0°C → RT | 5-(Hydroxymethyl)pyrazole intermediate | 65 |
Oxidation and Redox Reactions
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Pyrimidine Ring Oxidation : The pyrimidine ring resists oxidation under standard conditions but undergoes ring opening with strong oxidizers like KMnO₄ in acidic media.
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Pyrrolidine Oxidation : The pyrrolidine group is oxidized to a pyrrolidone using RuO₄ or NaIO₄, altering the compound’s solubility profile .
Key Reaction Pathway:
Acid-Base Reactivity
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Pyrazole Nitrogen : The pyrazole N-H (pKa ~12.5) deprotonates in basic media (pH >13), enabling alkylation at the N1 position .
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Methoxy Group Stability : The 2-methoxyphenyl group undergoes demethylation under harsh acidic conditions (e.g., HBr/AcOH) to yield a phenolic derivative.
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles. For example:
Analytical Characterization
Reaction products are typically characterized by:
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NMR : Distinct shifts for pyrrolidine protons (δ 3.1–3.8 ppm) and pyrimidine C2-methyl (δ 2.4 ppm).
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HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water).
Scientific Research Applications
The compound 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds featuring pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable case study demonstrated that pyrazole-based compounds exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. A study highlighted that a related pyrazole compound significantly reduced inflammation markers in animal models of arthritis . This suggests that the target compound may also exhibit similar anti-inflammatory effects.
Neuroprotective Properties
Recent research has indicated that certain pyrazole-containing compounds could provide neuroprotection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves the modulation of neuroinflammatory pathways and oxidative stress responses. A specific study found that a pyrazole derivative improved cognitive function in rodent models by reducing amyloid-beta accumulation . This opens avenues for exploring the neuroprotective potential of this compound.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Pyrazole | 46.42 | Anti-cancer |
| Compound B | Pyrazole | 157.31 | Anti-inflammatory |
| Compound C | Pyrazole | 30.00 | Neuroprotective |
Table 2: Synthesis Pathways for Related Pyrazole Derivatives
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole + Acetic Anhydride | Reflux for 4 hours | 85% |
| 2 | Addition of Methoxyphenol | Stir at room temp for 24 hours | 75% |
| 3 | Pyrrolidine Reaction | Heat at 100°C for 6 hours | 70% |
Mechanism of Action
Molecular Targets
The compound may interact with specific molecular targets like enzymes or receptors, modulating their activity to exert its effects.
Pathways Involved
It could influence various biochemical pathways, potentially affecting cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound to structurally related analogs, focusing on molecular features, biological targets, and pharmacological properties.
Structural Analogues and Pharmacological Targets
Key Observations
Core Heterocycles: The target compound’s pyrimidine-pyrrolidine-pyrazole scaffold differs from piperazine-based HBK compounds (), which lack the pyrazole moiety . This structural divergence may influence receptor selectivity; for example, HBK17 shows high affinity for 5-HT1A receptors, whereas pyrrolidine-pyrimidine analogs () are optimized for kinase inhibition .
Substituent Effects :
- The 2-methoxyphenyl group in the target compound is shared with HBK15–19 () but paired with a pyrazole-carbonyl instead of a piperazine. This substitution may reduce polar interactions, impacting bioavailability .
- In , methanesulfonyl and oxadiazole substituents enhance kinase binding via hydrogen bonding and π-stacking, features absent in the target compound .
Pharmacological Implications: TRKA inhibitors () with fluorophenyl groups exhibit nanomolar IC50 values, suggesting that the target compound’s 2-methoxyphenyl substitution might reduce potency against this kinase but improve selectivity for other targets . Piperazine-based HBK compounds () show moderate serotonin receptor affinity (Ki ~10–100 nM), whereas the target compound’s pyrrolidine-pyrimidine core may favor kinase over receptor activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrazole-pyrrolidine-pyrimidine scaffold in this compound?
- Methodology : The synthesis can be approached via multi-step condensation and cyclization reactions. For example:
- Step 1 : Prepare the pyrazole core using a modified Baker-Venkataram rearrangement (e.g., reacting diketones with hydrazines in ethanol/acetic acid) .
- Step 2 : Functionalize the pyrrolidine ring via nucleophilic substitution or carbonyl coupling. describes Suzuki-Miyaura cross-coupling for aryl group introduction, which could be adapted for attaching the 2-methoxyphenyl moiety .
- Step 3 : Link the pyrrolidine and pyrimidine moieties using etherification (e.g., Mitsunobu reaction or SN2 displacement with a pyrimidine-oxygen nucleophile) .
- Key Considerations : Monitor regioselectivity during pyrazole formation and stereochemistry during pyrrolidine functionalization.
Q. How can structural ambiguities in the final compound be resolved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Use 2D experiments (COSY, HSQC, HMBC) to confirm connectivity, particularly for the pyrrolidine-pyrrole and pyrimidine linkages. highlights dihedral angle analysis via X-ray crystallography to validate spatial arrangements of aromatic rings .
- X-ray Diffraction : Single-crystal X-ray studies (as in ) resolve bond lengths, angles, and hydrogen-bonding networks (e.g., O-H⋯N interactions stabilizing crystal packing) .
- Data Contradiction : If NMR suggests planar geometry but crystallography reveals puckered pyrrolidine, prioritize crystallographic data for conformational accuracy.
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the 2-methoxyphenyl group onto the pyrazole ring?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands to enhance coupling efficiency, as demonstrated in for analogous pyrazole derivatives .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. achieved higher yields in degassed DMF/water systems .
- Data Table :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 75–85 | |
| Pd(OAc)₂ | EtOH | 50–60 |
Q. How can computational modeling guide the design of bioactivity assays for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). employed docking to evaluate pyrazole-carbothioamide derivatives against enzyme active sites .
- SAR Analysis : Modify substituents (e.g., methoxy vs. fluoro groups) and simulate their effects on binding. highlights fluorine’s role in enhancing metabolic stability .
- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).
Q. What analytical approaches reconcile discrepancies in reported biological activity data for structurally similar pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, notes antipruritic effects in murine models, while focuses on kinase inhibition .
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., ELISA for cytokine profiling).
- Data Contradiction : If one study reports anti-inflammatory activity but another shows inactivity, check for differences in compound purity or assay sensitivity.
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodology :
- Thermodynamic Control : Use high-boiling solvents (e.g., toluene) and prolonged reflux to favor the more stable regioisomer .
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer hydrazine addition to the desired carbonyl position .
- Validation : Monitor reaction progress via LC-MS and isolate intermediates for NMR confirmation.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
